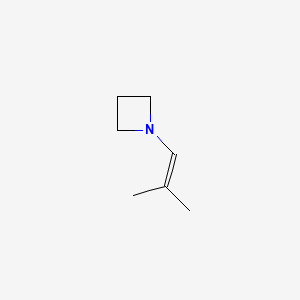
Methyl 3,3-Dibromo-oxindole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-Dibromo-oxindole-7-carboxylate is a chemical compound belonging to the oxindole family Oxindoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This compound is characterized by the presence of two bromine atoms at the 3-position of the oxindole ring and a methyl ester group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-Dibromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3-position. The resulting dibromo-oxindole is then esterified with methanol and a catalyst, such as sulfuric acid, to form the methyl ester at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-Dibromo-oxindole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form mono-bromo or non-bromo derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the oxindole ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Substituted oxindole derivatives with various functional groups.
Reduction: Mono-bromo or non-bromo oxindole derivatives.
Oxidation: Oxidized oxindole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Methyl 3,3-Dibromo-oxindole-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 3,3-Dibromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the oxindole ring play a crucial role in its bioactivity. The compound can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Methyl 3,3-Dibromo-oxindole-7-carboxylate can be compared with other similar compounds, such as:
Methyl 3-Bromo-oxindole-7-carboxylate: Contains only one bromine atom, leading to different reactivity and bioactivity.
Methyl 3,3-Dichloro-oxindole-7-carboxylate:
Methyl 3,3-Diiodo-oxindole-7-carboxylate: Substitutes bromine with iodine, which may enhance certain bioactivities due to the larger atomic size of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H7Br2NO3 |
|---|---|
Peso molecular |
348.97 g/mol |
Nombre IUPAC |
methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H7Br2NO3/c1-16-8(14)5-3-2-4-6-7(5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15) |
Clave InChI |
SCLRVMZIKGKHNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)
![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B12277473.png)
![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)

![2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride](/img/structure/B12277504.png)
![1-Tert-butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B12277507.png)
![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)



